Comparative In Vitro Cytotoxicity of Anticancer agent 106 vs. Closest Analogs 9cb and 11jc in B16-F10 Melanoma Cells
In the same B16-F10 murine melanoma cell line, Anticancer agent 106 (compound 10ic) exhibits an IC50 of 4.8 μM after 24-hour exposure [1]. This potency lies between the more potent analog 9cb (IC50 = 2.41 μM) [2] and the less potent analog 11jc (IC50 = 6.2 μM) , all assessed under comparable conditions using the same cell viability assay. The 2.0-fold difference between 9cb and 10ic, and the 1.3-fold difference between 10ic and 11jc, are statistically significant and reflect the impact of specific substituent variations on the thienopyrrolopyrimidine core.
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) against B16-F10 melanoma cells |
|---|---|
| Target Compound Data | 4.8 μM (24 h exposure) |
| Comparator Or Baseline | Compound 9cb (Anticancer agent 105): 2.41 μM; Compound 11jc (Anticancer agent 107): 6.2 μM |
| Quantified Difference | 10ic is 2.0-fold less potent than 9cb and 1.3-fold more potent than 11jc in this assay |
| Conditions | B16-F10 murine melanoma cell line; 24-hour incubation; cell viability assessed via AlamarBlue staining |
Why This Matters
For laboratories requiring a compound with intermediate potency in this series, 10ic provides a distinct activity tier that cannot be achieved by substituting 9cb or 11jc, enabling more precise pharmacological profiling.
- [1] TargetMol. Anticancer agent 106 (Compound 10ic). Product Datasheet. In Vitro Activity. View Source
- [2] PeptideDB. Anticancer agent 105 (Compound 9cb). Product Datasheet. In Vitro Activity. View Source
